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Compound of Interest

Compound Name: LAS190792

Cat. No.: B11935823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of LAS190792 (also known as AZD8999) and

tiotropium, two key molecules in the development of therapies for chronic obstructive

pulmonary disease (COPD) and other respiratory conditions. The comparison is based on

available preclinical and early-phase clinical data, focusing on their distinct mechanisms of

action, pharmacological profiles, and bronchodilatory effects.

Executive Summary
LAS190792 is a novel investigational bifunctional molecule, specifically a Muscarinic

Antagonist and β2-Adrenoceptor Agonist (MABA), which combines two distinct

pharmacological activities in a single entity.[1][2] In contrast, tiotropium is a well-established

Long-Acting Muscarinic Antagonist (LAMA) and a cornerstone in the maintenance treatment of

COPD.[3][4][5] The primary distinction lies in LAS190792's dual mechanism, which targets

both the parasympathetic and sympathetic pathways involved in airway smooth muscle

contraction, while tiotropium acts solely on the parasympathetic pathway.[1][4][6] Preclinical

data suggests LAS190792 possesses potent and sustained bronchodilator activity.[1] Limited

early-phase clinical data indicates a good safety profile and significant bronchodilation with

LAS190792, which was found to be comparable or superior to tiotropium at the tested doses.
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Tiotropium exerts its bronchodilatory effect by acting as a competitive, reversible antagonist of

acetylcholine at muscarinic receptors, with a particular affinity for the M3 subtype located on

airway smooth muscle.[3][4][5] Blockade of these receptors prevents acetylcholine-induced

bronchoconstriction.[4]

LAS190792, as a MABA, has a dual mechanism of action.[1][2] It not only blocks the M3

muscarinic receptors in a manner similar to tiotropium but also stimulates β2-adrenergic

receptors on airway smooth muscle cells.[1] Activation of β2-adrenergic receptors leads to an

increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle

relaxation and bronchodilation. This dual action provides a complementary approach to

achieving maximal airway opening.

Signaling Pathway of LAS190792 (MABA) vs. Tiotropium (LAMA)
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Caption: Dual vs. single pathway for bronchodilation.

Preclinical Performance Data
The following tables summarize the comparative preclinical data for LAS190792 and

tiotropium, primarily sourced from a key pharmacological characterization study.[1]
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Compound Receptor Affinity (pIC50)

LAS190792 M1 8.9

M2 8.8

M3 8.8

M4 9.2

M5 8.2

β1 7.5

β2 9.1

β3 5.6

Tiotropium M3

Not directly compared in this

study, but other literature

suggests high affinity.

pIC50 is the negative logarithm of the half maximal inhibitory concentration.

In Vitro Functional Potency
Compound Assay Potency (pEC50 / pIC50)

LAS190792

β2 adrenoceptor agonism

(spontaneous tone isolated

trachea)

pEC50: 9.6

Antimuscarinic activity

(electrically stimulated human

tissue, in presence of

propranolol)

pIC50: 8.3

Batefenterol (comparator

MABA)

Antimuscarinic activity

(electrically stimulated human

tissue, in presence of

propranolol)

pIC50: 7.9
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pEC50 is the negative logarithm of the half maximal effective concentration.

In Vivo Bronchodilation
A study in dogs showed that nebulized LAS190792 inhibited acetylcholine-induced

bronchoconstriction with a sustained effect, demonstrating a bronchodilation half-life (t1/2) of

13.3 hours.[1]

Clinical Comparison Data (Phase I)
A single-dose, randomized, double-blind, placebo-controlled, 5-way crossover Phase I study in

patients with moderate to severe COPD provides the most direct comparison available to date.

It's important to note that this data is from a conference abstract and may not represent the full

and final results.

Treatment
Change from Baseline in Trough FEV1
(mL)

AZD8999 (LAS190792) 400µg 178

AZD8999 (LAS190792) 100µg 104

Tiotropium 18µg
Statistically significantly greater than AZD8999

100µg

Indacaterol 150µg
Not specified, but improvement with AZD8999

400µg was statistically significantly greater

Placebo Not specified

FEV1: Forced Expiratory Volume in 1 second. All active treatments showed statistically

significant and clinically meaningful improvements versus placebo.

Both doses of AZD8999 were reported to be safe and well-tolerated.

Experimental Protocols
The following are summaries of the methodologies used in the key preclinical experiments for

LAS190792.
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Receptor Binding Assays
Objective: To determine the binding affinity of LAS190792 for various human muscarinic and

adrenergic receptors.

Methodology:

Membrane preparations from cells expressing the specific human receptor subtypes (M1-

M5, β1-β3) were used.

Radioligand displacement assays were performed. A known radioactive ligand with high

affinity for the receptor of interest was incubated with the cell membranes.

Increasing concentrations of the test compound (LAS190792) were added to compete

with the radioligand for binding to the receptor.

After incubation, the bound and free radioligand were separated, and the amount of bound

radioactivity was measured.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) was determined.

The pIC50 value was calculated as the negative logarithm of the IC50.

Functional Assays in Isolated Trachea
Objective: To assess the functional potency of LAS190792 as a β2-adrenoceptor agonist

and a muscarinic antagonist.

Methodology:

Tracheal tissues were isolated from animals (e.g., guinea pigs) or humans.

For β2-agonist activity, the relaxant effect of LAS190792 on the spontaneous tone of the

isolated trachea was measured. Cumulative concentrations of the compound were added

to the organ bath, and the resulting relaxation was recorded. The concentration producing

50% of the maximum relaxation (EC50) was determined.
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For antimuscarinic activity, the tracheal tissue was electrically stimulated to induce

cholinergic contraction. The ability of increasing concentrations of LAS190792 to inhibit

this contraction was measured. To isolate the muscarinic antagonist effect, a β-blocker

(propranolol) was added to the bath. The concentration inhibiting 50% of the contraction

(IC50) was determined.

pEC50 and pIC50 values were calculated from the respective EC50 and IC50 values.

In Vivo Bronchoprotection in Dogs
Objective: To evaluate the duration of action and bronchodilatory effect of LAS190792 in a

living animal model.

Methodology:

Anesthetized dogs were used in the study.

Bronchoconstriction was induced by administering acetylcholine.

LAS190792 was administered via nebulization.

The ability of LAS190792 to inhibit the acetylcholine-induced bronchoconstriction was

measured over time.

The half-life (t1/2) of the bronchodilatory effect was calculated to determine the duration of

action.

Cardiac effects were also monitored to assess the safety profile.

Conclusion
LAS190792 represents a promising next-generation bronchodilator with a dual mechanism of

action that differentiates it from established LAMAs like tiotropium. Preclinical data

demonstrates its high potency as both a muscarinic antagonist and a β2-adrenoceptor agonist,

with a sustained duration of action.[1] Early clinical findings suggest that this dual

pharmacology translates to significant and sustained bronchodilation in patients with COPD,

with a favorable safety profile. While direct, comprehensive head-to-head clinical trial data is

still emerging, the available evidence positions LAS190792 as a molecule of significant interest
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for the future of respiratory medicine. Further research is warranted to fully elucidate its clinical

efficacy and safety profile in larger patient populations and to directly compare its long-term

outcomes against current standards of care like tiotropium.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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